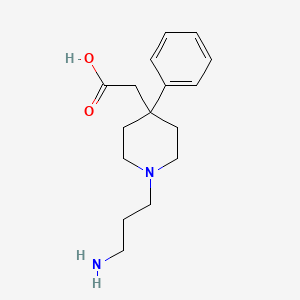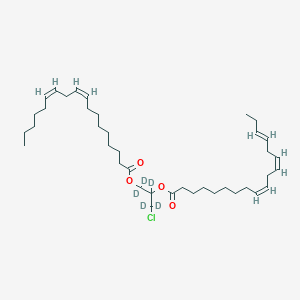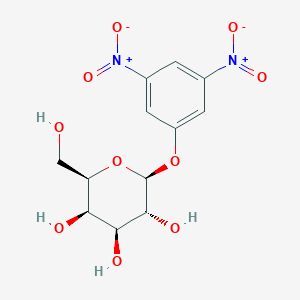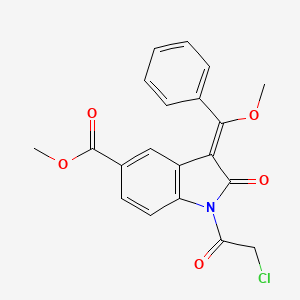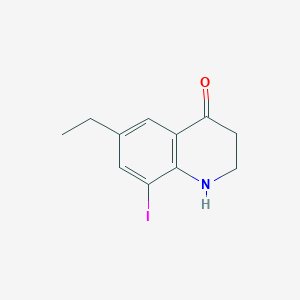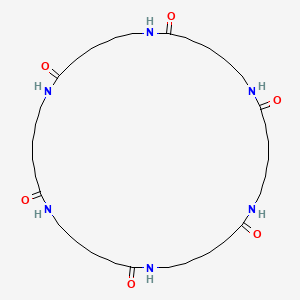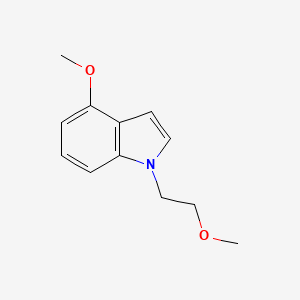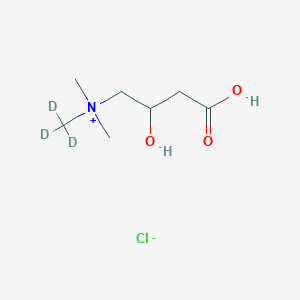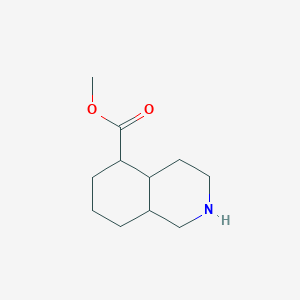
5-Nitro-7-(trifluoromethyl)-1H-indaZole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-7-(trifluoromethyl)-1H-indaZole is a chemical compound that belongs to the class of nitroindazoles It is characterized by the presence of a nitro group (-NO2) at the 5th position and a trifluoromethyl group (-CF3) at the 7th position on the indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indaZole typically involves the nitration of 7-(trifluoromethyl)-1H-indaZole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
5-Nitro-7-(trifluoromethyl)-1H-indaZole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-7-(trifluoromethyl)-1H-indaZole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indazole derivatives.
科学的研究の応用
5-Nitro-7-(trifluoromethyl)-1H-indaZole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Nitro-7-(trifluoromethyl)-1H-indaZole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions with cellular components.
類似化合物との比較
Similar Compounds
5-Nitro-7-(trifluoromethyl)-quinoline: Similar structure but with a quinoline ring instead of an indazole ring.
5-Amino-2-chloro-4-nitrobenzotrifluoride: Contains a nitro group and a trifluoromethyl group but on a benzene ring with additional substituents.
Uniqueness
5-Nitro-7-(trifluoromethyl)-1H-indaZole is unique due to the specific positioning of the nitro and trifluoromethyl groups on the indazole ring, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing groups influences the compound’s reactivity and interactions with biological molecules, making it a valuable compound for various research applications.
特性
分子式 |
C8H4F3N3O2 |
|---|---|
分子量 |
231.13 g/mol |
IUPAC名 |
5-nitro-7-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-5(14(15)16)1-4-3-12-13-7(4)6/h1-3H,(H,12,13) |
InChIキー |
YJXFWWFLCLJBEI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C=NN2)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


